2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
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Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
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Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide exhibits significant potential in various biological applications due to its complex molecular structure, which includes an azepane ring and a pyrimidine derivative. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H28N4O2
- Molecular Weight : Approximately 368.5 g/mol
- Structure : The compound features an ether linkage and an acetamide moiety, which are crucial for its biological interactions.
Biological Activities
Preliminary studies indicate that this compound may possess several biological activities, including:
-
Antimicrobial Activity :
- The compound has shown promising results against various microbial strains. Its efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) assays.
- For instance, compounds similar in structure have been tested against Candida albicans, demonstrating lower MIC values compared to standard antifungal treatments like fluconazole .
-
Anticancer Properties :
- Research indicates that the compound may inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- A study highlighted that structurally related compounds exhibited cytotoxic effects on murine fibroblasts, suggesting potential for anticancer applications .
- G Protein-Coupled Receptor Modulation :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Table 1: Biological Activity Overview
Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antifungal | Candida albicans | <0.5 µg/mL | |
Cytotoxicity | Murine fibroblasts | IC50 = 10 µM | |
GPCR Interaction | Various GPCRs | Not quantified |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound likely binds to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Binding : Interaction with GPCRs may lead to downstream signaling changes that influence cell behavior.
- Cell Cycle Disruption : Evidence suggests that the compound could interfere with the normal cell cycle, promoting apoptosis in cancer cells.
The synthesis typically involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-[4-(propan-2-yl)phenyl]acetamide under controlled conditions using bases like potassium carbonate in solvents such as dimethylformamide (DMF). This method ensures high yield and purity of the final product.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)18-8-10-19(11-9-18)24-20(27)15-28-21-14-17(3)23-22(25-21)26-12-6-4-5-7-13-26/h8-11,14,16H,4-7,12-13,15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNIELHOAUFQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.